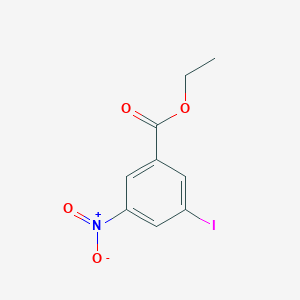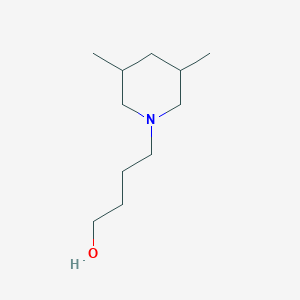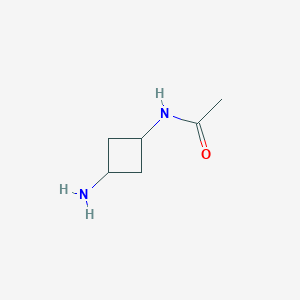
4-氨基-N-甲氧基-N-甲基苯甲酰胺
描述
“4-amino-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-amino-N-methoxy-N-methylbenzamide” is 1S/C9H12N2O2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-amino-N-methoxy-N-methylbenzamide” is a powder that is stored at room temperature . It has a molecular weight of 180.21 . The refractive index is 1.533 (lit.) , and the boiling point is 70 °C/0.1 mmHg (lit.) . The density is 1.085 g/mL at 25 °C (lit.) .
科学研究应用
抗惊厥活性
已经研究了4-氨基-N-甲氧基-N-甲基苯甲酰胺及相关化合物的抗惊厥效果。研究表明,这些化合物对小鼠由电击和戊巴比妥引起的癫痫发作具有保护作用。例如,一项研究发现,相关化合物4-氨基-N-戊基苯甲酰胺对最大电击性癫痫具有很强的作用,突显了这些化合物在抗惊厥疗法中的潜力 (Clark et al., 1984)。
用于血清素受体研究的放射合成
4-氨基-N-甲氧基-N-甲基苯甲酰胺衍生物已被用于合成血清素-5HT2受体配体的放射标记。这些配体对伽马发射断层扫描具有潜在应用,这是神经学和药理学研究中的关键技术。例如,一个衍生物在体外显示出对5HT2受体的高亲和力和显著选择性,使其在研究大脑功能和疾病方面具有价值 (Mertens et al., 1994)。
在生物系统中的转化和排泄
了解4-氨基-N-甲氧基-N-甲基苯甲酰胺在生物系统中的转化和排泄对其治疗应用至关重要。一项关于具有类似结构的美托普拉米的研究揭示了兔尿中的各种转化产物,为这类化合物的代谢途径提供了见解 (Arita et al., 1970)。
摩尔折射率和极化率研究
已经研究了类似4-氨基-N-甲氧基-N-甲基苯甲酰胺的化合物的摩尔折射率和极化率,以了解它们的物理性质。这些研究对于了解药物在不同环境中的行为至关重要,这对于制剂和输送是必要的 (Sawale et al., 2016)。
胃动力活性
一些4-氨基-N-甲氧基-N-甲基苯甲酰胺的衍生物表现出胃动力活性。这些化合物已被评估其对胃排空的影响,表明其在治疗胃肠动力障碍中的潜在用途 (Kalo et al., 1995)。
安全和危害
作用机制
Target of Action
It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase) which is abundant only in brain tissue .
Mode of Action
Based on its structural similarity to n-methylbenzamide, it might interact with its targets in a similar manner .
生化分析
Biochemical Properties
4-amino-N-methoxy-N-methylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphodiesterase enzymes, which are crucial in regulating cellular levels of cyclic nucleotides . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in cellular signaling pathways.
Cellular Effects
The effects of 4-amino-N-methoxy-N-methylbenzamide on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of phosphodiesterase enzymes, leading to altered levels of cyclic AMP and cyclic GMP within cells . These changes can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-amino-N-methoxy-N-methylbenzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with phosphodiesterase enzymes is a key aspect of its molecular mechanism, as it can modulate the breakdown of cyclic nucleotides, thereby influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-N-methoxy-N-methylbenzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of 4-amino-N-methoxy-N-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects .
Metabolic Pathways
4-amino-N-methoxy-N-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 4-amino-N-methoxy-N-methylbenzamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Its distribution within tissues can affect its localization and accumulation, which in turn influences its therapeutic effects.
Subcellular Localization
The subcellular localization of 4-amino-N-methoxy-N-methylbenzamide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall efficacy.
属性
IUPAC Name |
4-amino-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFBHESDAGOUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656246 | |
| Record name | 4-Amino-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186252-52-8 | |
| Record name | 4-Amino-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[4-(2-Amino-4-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386329.png)




![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)

![[3-Bromo-5-methoxy-4-(3-methylbenzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)

![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)